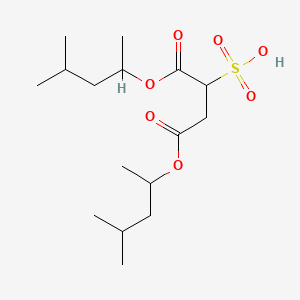
Sulfosuccinic acid di(1-methylisopentyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfosuccinic acid di(1-methylisopentyl) ester is a chemical compound with the molecular formula C16H30O7S and a molecular weight of 366.47 g/mol . It is a diester of sulfosuccinic acid and is known for its surfactant properties . This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfosuccinic acid di(1-methylisopentyl) ester is synthesized by reacting maleic acid anhydride with hydroxyl group-containing molecules, followed by sulfonation of the intermediate product . The reaction typically involves the following steps:
Esterification: Maleic acid anhydride reacts with 1-methylisopentanol to form the corresponding ester.
Sulfonation: The ester is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Sulfosuccinic acid di(1-methylisopentyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sulfosuccinic acid di(1-methylisopentyl) ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of sulfosuccinic acid di(1-methylisopentyl) ester involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases . This property is particularly useful in emulsification, where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Sulfosuccinic acid di(1-methylisopentyl) ester is unique due to its specific ester groups, which provide distinct surfactant properties compared to other sulfosuccinates. Its molecular structure allows for better solubility and emulsification in certain applications, making it a preferred choice in specific industrial and research settings .
Propiedades
Número CAS |
162215-93-2 |
|---|---|
Fórmula molecular |
C16H30O7S |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C16H30O7S/c1-10(2)7-12(5)22-15(17)9-14(24(19,20)21)16(18)23-13(6)8-11(3)4/h10-14H,7-9H2,1-6H3,(H,19,20,21) |
Clave InChI |
CLJDUFMUISGSEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















